molecular formula C8H17IN2O B1662546 4-Acetyl-1,1-dimethylpiperazinium iodide CAS No. 75667-84-4

4-Acetyl-1,1-dimethylpiperazinium iodide

Cat. No. B1662546
CAS RN: 75667-84-4
M. Wt: 284.14 g/mol
InChI Key: VXBLRKDEHGKPAC-UHFFFAOYSA-M
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Description

4-Acetyl-1,1-dimethylpiperazinium iodide is an organic compound with the chemical formula C8H17IN2O . It is a structural analog of acetylcholine . It acts as an AChR agonist with a Ki value of 29.9 nM at α4β2 . It upregulates the number of α4β2 binding sites in M10 cells in vitro by 440% .


Molecular Structure Analysis

4-Acetyl-1,1-dimethylpiperazinium iodide is a quaternary ammonium salt with a piperazinium core . The functional groups in 4-Acetyl-1,1-dimethylpiperazinium iodide are: Quaternary ammonium group: This group is a positively charged ion with four nitrogen atoms .


Physical And Chemical Properties Analysis

The molecular formula of 4-Acetyl-1,1-dimethylpiperazinium iodide is C8H17IN2O . Its average mass is 284.138 Da and its monoisotopic mass is 284.038544 Da .

Safety And Hazards

For safety data sheets and more detailed information on the safety and hazards of 4-Acetyl-1,1-dimethylpiperazinium iodide, please refer to the Material Safety Data Sheet .

properties

IUPAC Name

1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLRKDEHGKPAC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC[N+](CC1)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61167-35-9 (Parent)
Record name 1-Acetyl-4-methylpiperazine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20997105
Record name 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-1,1-dimethylpiperazinium iodide

CAS RN

75667-84-4
Record name 1-Acetyl-4-methylpiperazine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KM Goff, EM Goldberg - Elife, 2019 - elifesciences.org
10.7554/eLife.46846.001 Dravet Syndrome (DS) is a severe neurodevelopmental disorder caused by pathogenic loss of function variants in the gene SCN1A which encodes the …
Number of citations: 63 elifesciences.org
F Ros, O Taboureau, M Pintore, JR Chretien - Chemometrics and intelligent …, 2003 - Elsevier
A new data mining method, derived from Fuzzy Logic concepts, was developed in order to classify biochemical databases and to predict the activities of large series of untested …
Number of citations: 13 www.sciencedirect.com
KM Goff - 2021 - search.proquest.com
GABAergic inhibitory interneurons of the cerebral cortex expressing vasoactive intestinal peptide (VIP-INs) are rapidly emerging as important regulators of network dynamics and normal …
Number of citations: 3 search.proquest.com

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